molecular formula C17H25BO4 B569967 Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate CAS No. 1228690-28-5

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No.: B569967
CAS No.: 1228690-28-5
M. Wt: 304.193
InChI Key: VYSXNHNLBWPXCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is an organic compound that features a boronic ester functional group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and pinacol boronate ester.

    Borylation Reaction: The borylation of 4-bromoacetophenone with pinacol boronate ester is carried out using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).

    Esterification: The resulting boronic ester is then subjected to esterification with ethyl 2-bromopropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium perborate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)

    Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Major Products Formed

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic ester group.

    Alcohols: Formed via reduction of the ester group.

Scientific Research Applications

Chemistry

In organic chemistry, Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is widely used as a reagent in the synthesis of complex molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals and natural products.

Biology

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its role in forming biaryl structures is crucial in the development of molecules with therapeutic properties.

Medicine

In medicinal chemistry, this compound is employed in the synthesis of various drug molecules. Its versatility in forming stable carbon-carbon bonds allows for the creation of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its ability to undergo cross-coupling reactions makes it a key component in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. The resulting intermediate undergoes reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

    4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent, used in similar cross-coupling reactions.

    Pinacolborane: A borane derivative used in hydroboration reactions.

Uniqueness

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. The presence of the boronic ester group allows for efficient cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-7-20-15(19)12(2)13-8-10-14(11-9-13)18-21-16(3,4)17(5,6)22-18/h8-12H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSXNHNLBWPXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (1.3 mL, 9.0 mmol) was added to a mixture of ethyl 2-(4-bromophenyl)propanoate (1.3 g, 5.0 mmol), bis(acetonitrile)palladium(II) chloride (26 mg, 0.10 mmol), 2-(dicyclohexylphosphino)-2′,6′-dimethoxy-1,1′-biphenyl (160 mg, 0.40 mmol) and triethylamine (2.1 mL, 15 mmol) in 1,4-dioxane (3.0 mL) and then the mixture was evacuated under reduced pressure and then refilled with nitrogen thrice. The reaction was then heated at 110° C. for 4 h. The mixture was cooled to r.t. and filtered through a short pad of silical gel and then washed with ethyl acetate. The solvent was removed under reduced pressure. The residue was purified by flash chromatography on a silica gel column eluting with ethyl acetate in hexane (0-10%) to afford the desired product.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
26 mg
Type
catalyst
Reaction Step One

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